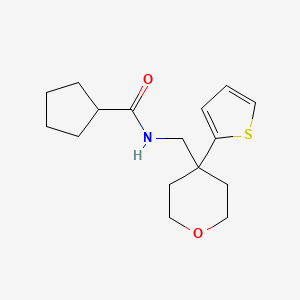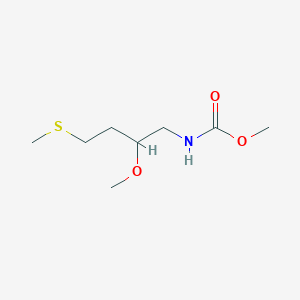
Methyl N-(2-methoxy-4-methylsulfanylbutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(2-methoxy-4-methylsulfanylbutyl)carbamate is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and agriculture. This compound is a carbamate insecticide that is used to control pests in crops such as cotton, corn, and soybeans. In addition to its insecticidal properties, Methyl N-(2-methoxy-4-methylsulfanylbutyl)carbamate has also been studied for its potential as an anticancer agent.
Wirkmechanismus
Methyl N-(2-methoxy-4-methylsulfanylbutyl)carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the functioning of the nervous system in insects and mammals. By inhibiting this enzyme, Methyl N-(2-methoxy-4-methylsulfanylbutyl)carbamate causes paralysis and death in insects. In cancer cells, Methyl N-(2-methoxy-4-methylsulfanylbutyl)carbamate has been shown to induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Methyl N-(2-methoxy-4-methylsulfanylbutyl)carbamate has been shown to have both acute and chronic toxic effects in mammals. Acute exposure to high doses of Methyl N-(2-methoxy-4-methylsulfanylbutyl)carbamate can cause symptoms such as nausea, vomiting, and convulsions. Chronic exposure to lower doses of Methyl N-(2-methoxy-4-methylsulfanylbutyl)carbamate can lead to neurological and developmental effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(2-methoxy-4-methylsulfanylbutyl)carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also effective against a wide range of pests and has shown promise as an anticancer agent. However, Methyl N-(2-methoxy-4-methylsulfanylbutyl)carbamate has limitations in terms of its toxicity to mammals. Careful handling and disposal are necessary to minimize the risk of exposure.
Zukünftige Richtungen
There are several potential future directions for research on Methyl N-(2-methoxy-4-methylsulfanylbutyl)carbamate. One area of interest is the development of safer and more effective insecticides based on the structure of Methyl N-(2-methoxy-4-methylsulfanylbutyl)carbamate. Another area of interest is the further investigation of the anticancer properties of Methyl N-(2-methoxy-4-methylsulfanylbutyl)carbamate, including the development of novel analogs with improved activity and selectivity. Finally, research on the environmental fate and transport of Methyl N-(2-methoxy-4-methylsulfanylbutyl)carbamate is necessary to understand its potential impact on ecosystems.
Synthesemethoden
Methyl N-(2-methoxy-4-methylsulfanylbutyl)carbamate can be synthesized by reacting methyl isocyanate with 2-methoxy-4-methylsulfanylbutanol. The reaction is typically carried out in the presence of a catalyst such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Methyl N-(2-methoxy-4-methylsulfanylbutyl)carbamate has been studied extensively for its insecticidal properties. It has been shown to be effective against a wide range of pests, including aphids, thrips, and whiteflies. In addition to its insecticidal properties, Methyl N-(2-methoxy-4-methylsulfanylbutyl)carbamate has also been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
methyl N-(2-methoxy-4-methylsulfanylbutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-11-7(4-5-13-3)6-9-8(10)12-2/h7H,4-6H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRRGFRSJSASGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

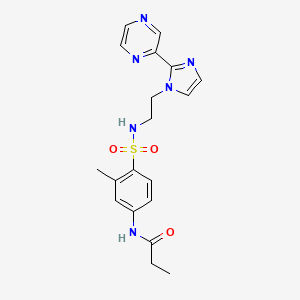

![[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B2459055.png)
![3-(2,4-dichlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2459056.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2459059.png)
![4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2459060.png)
![N-(2,6-dimethylphenyl)-2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2459062.png)
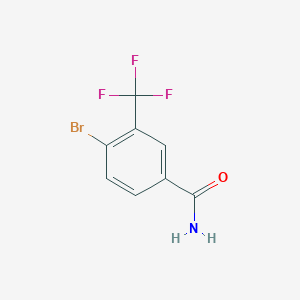
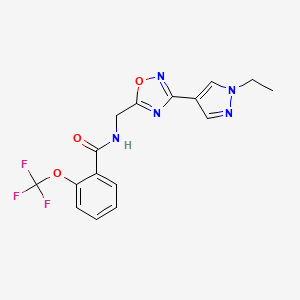
![Tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate](/img/structure/B2459065.png)
![2-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2459067.png)
![4-Chloro-2-[(2,6-diethylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2459072.png)
